N,N-Dicyclohexyl-5-phenylpentanamide

Description

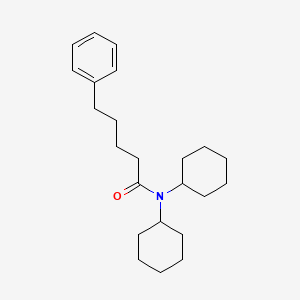

N,N-Dicyclohexyl-5-phenylpentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with a phenyl group at the 5-position and two cyclohexyl groups attached to the nitrogen atoms. The absence of direct data in the referenced materials necessitates comparisons with structurally analogous compounds to infer its properties.

Properties

CAS No. |

91424-82-7 |

|---|---|

Molecular Formula |

C23H35NO |

Molecular Weight |

341.5 g/mol |

IUPAC Name |

N,N-dicyclohexyl-5-phenylpentanamide |

InChI |

InChI=1S/C23H35NO/c25-23(19-11-10-14-20-12-4-1-5-13-20)24(21-15-6-2-7-16-21)22-17-8-3-9-18-22/h1,4-5,12-13,21-22H,2-3,6-11,14-19H2 |

InChI Key |

ZXAJQTQRDRNMLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)CCCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-5-phenylpentanamide typically involves the reaction of 5-phenylpentanoic acid with dicyclohexylamine. The reaction is carried out under anhydrous conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dicyclohexyl-5-phenylpentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed:

Oxidation: Formation of 5-phenylpentanoic acid or other oxidized derivatives.

Reduction: Formation of N,N-dicyclohexyl-5-phenylpentanamine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N-Dicyclohexyl-5-phenylpentanamide has several applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-5-phenylpentanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s lipophilic nature allows it to interact with cell membranes and influence cellular

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Phenyl Groups

Compound : 5-Chloro-N-cyclohexylpentanamide-d11 (CAS 1073608-18-0)

- Deuterium labeling in the cyclohexyl group (evident in the -d11 suffix) improves metabolic stability in isotopic studies, a feature absent in the non-deuterated target compound .

- Applications : While 5-Chloro-N-cyclohexylpentanamide-d11 is used in organic synthesis (e.g., as a labeled intermediate), the phenyl-substituted analog may exhibit distinct reactivity in coupling reactions or as a scaffold for bioactive molecules .

Cyclohexyl vs. Benzyl Substituents

Compound : Benzathine benzylpenicillin (CAS 1538-09-6)

- Key Differences :

- Benzathine benzylpenicillin contains a dibenzylethylenediamine salt structure, contrasting with the dicyclohexyl groups in the target compound.

- The benzyl groups in penicillin derivatives enhance water solubility and bioavailability, whereas cyclohexyl groups in the target compound likely increase lipophilicity, affecting membrane permeability .

- Applications : Benzathine benzylpenicillin is a well-established antibiotic, whereas N,N-Dicyclohexyl-5-phenylpentanamide’s applications remain speculative without direct evidence.

Amide Backbone Variations

Compounds : Acetamide derivatives (e.g., PF 43(1) listed compounds)

- Key Differences: Derivatives such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide feature complex stereochemistry and hydroxyl/amino groups, enabling hydrogen bonding. The phenylpentanamide backbone in the target compound may offer greater conformational flexibility compared to rigid bicyclic structures in pharmacopeial compounds .

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Synthetic Utility: The cyclohexyl and phenyl groups in this compound may enhance its stability in non-polar environments, making it suitable for lipid-based formulations or polymer matrices.

- Pharmacological Potential: Structural analogs like benzathine benzylpenicillin highlight the importance of polar groups for antibiotic activity, suggesting that the target compound may require functionalization for similar efficacy .

- Limitations : Direct comparisons are constrained by the absence of experimental data on the target compound. Further studies on its reactivity, solubility, and bioactivity are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.